2-(2-Methoxyphenoxy)-1,3-propanediol-d4
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Description
“2-(2-Methoxyphenoxy)-1,3-propanediol-d4” is a derivative of “3-(2-Methoxyphenoxy)-1,2-propanediol”, which is a centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery and in the treatment of coughing .
Synthesis Analysis
The synthesis of similar compounds involves reactions with 2-chloroethanol in a strong base such as sodium hydroxide . The compound 2-(2-methoxyphenoxy) ethanol is then condensed with 4-methylbenzene-1-sulfonyl chloride in a strong basic medium such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using ab initio and density functional theory . These methods are essential tools for interpreting and predicting the vibrational spectra of such compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide . This is followed by a reaction with 2-(2-methoxyphenoxy)ethanamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are typically solid substances . For instance, “2-(2-Methoxyphenoxy)phenol” has a molecular weight of 216.233 Da .Safety And Hazards
Future Directions
While specific future directions for “2-(2-Methoxyphenoxy)-1,3-propanediol-d4” are not mentioned in the search results, similar compounds have been studied for their potential biological activities, including anti-tumor and anti-inflammatory effects . This suggests that “2-(2-Methoxyphenoxy)-1,3-propanediol-d4” could also be a subject of future research in these areas.
properties
CAS RN |
114609-65-3 |
---|---|
Product Name |
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 |
Molecular Formula |
C10H14O4 |
Molecular Weight |
202.242 |
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2 |
InChI Key |
DTADPBLDQSWASV-KXGHAPEVSA-N |
SMILES |
COC1=CC=CC=C1OC(CO)CO |
synonyms |
2-(o-Methoxyphenoxy)-1,3-propanediol-d4; |
Origin of Product |
United States |
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